molecular formula C14H19ClN2O B3022128 2-Chloro-N-cyclohexyl-N-ethylnicotinamide CAS No. 1016760-14-7

2-Chloro-N-cyclohexyl-N-ethylnicotinamide

Cat. No.: B3022128
CAS No.: 1016760-14-7
M. Wt: 266.76 g/mol
InChI Key: TTZXCUFJHRKEPZ-UHFFFAOYSA-N
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Description

Structural Classification and Chemical Significance within Nicotinamide (B372718) Derivatives

2-Chloro-N-cyclohexyl-N-ethylnicotinamide is classified as a substituted nicotinamide. Its core structure is the pyridine-3-carboxamide (B1143946) (nicotinamide) scaffold. The key modifications that define this compound are:

A chloro group at the 2-position of the pyridine (B92270) ring.

A cyclohexyl group and an ethyl group attached to the amide nitrogen.

The presence of the electron-withdrawing chloro group on the pyridine ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and biological interactions. The N-substitution with both a bulky, lipophilic cyclohexyl group and a smaller ethyl group creates a distinct steric and hydrophobic profile around the amide bond. This combination of features is significant as it can modulate the compound's solubility, membrane permeability, and binding affinity to biological targets.

Rationale for Advanced Academic Investigation of this compound

The academic and industrial interest in this compound and related compounds is driven by the established biological activities of other nicotinamide derivatives. Research into this class of compounds has revealed potential applications in various fields, providing a strong rationale for the investigation of novel analogues.

Nicotinamide derivatives have been explored for their potential as:

Agrochemicals: Various substituted nicotinamides have demonstrated fungicidal, herbicidal, and insecticidal properties. acs.orgnih.gov The specific substitutions on the pyridine ring and the amide group are crucial for determining the spectrum and potency of their activity.

Therapeutic Agents: The nicotinamide scaffold is present in numerous pharmacologically active compounds. Research has explored their potential in areas such as cancer therapy and the treatment of obesity. ontosight.ai

The unique combination of a 2-chloro substituent and the N,N-disubstituted amide in this compound makes it a candidate for screening in these and other biological assays to discover novel activities.

Overview of Current Research Trajectories and Identified Knowledge Gaps for the Compound

While the broader class of nicotinamide derivatives is the subject of extensive research, specific and detailed studies focused solely on this compound appear to be limited in publicly available scientific literature. Much of the current understanding is extrapolated from research on structurally similar compounds.

Current Research Trajectories for Related Compounds:

Synthesis and Optimization: A primary focus of current research is the synthesis of novel nicotinamide derivatives with diverse substitution patterns to explore structure-activity relationships (SAR). ontosight.ai

Biological Screening: Newly synthesized compounds are often subjected to high-throughput screening to identify potential biological activities, particularly in the agrochemical and pharmaceutical sectors.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, further research is directed at elucidating their mechanism of action at the molecular level.

Identified Knowledge Gaps for this compound:

Detailed Physicochemical Characterization: Comprehensive experimental data on the physicochemical properties, such as solubility, pKa, and logP, of this compound are not readily available.

Biological Activity Profile: While related compounds have shown promise, the specific biological activity profile of this compound across various assays (e.g., antifungal, herbicidal, cytotoxic) has not been extensively documented in peer-reviewed literature.

Synthesis and Characterization Data: Although general synthetic routes to similar amides are known, specific, detailed, and publicly accessible protocols and full characterization data (NMR, IR, Mass Spectrometry) for this compound are scarce.

The lack of dedicated research on this specific compound represents a significant knowledge gap. Further investigation is required to fully understand its chemical and biological properties and to determine its potential for practical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-ethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-2-17(11-7-4-3-5-8-11)14(18)12-9-6-10-16-13(12)15/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZXCUFJHRKEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Cyclohexyl N Ethylnicotinamide

Established Synthetic Pathways for N-Substituted 2-Chloronicotinamide (B82574) Scaffolds

The synthesis of N-substituted 2-chloronicotinamide scaffolds, such as 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, is typically achieved through a convergent synthesis that joins two key precursors: a 2-chloronicotinic acid derivative and a secondary amine.

The central transformation in the synthesis is the formation of the amide bond. This is most effectively accomplished by reacting an activated form of 2-chloronicotinic acid with the secondary amine, N-ethylcyclohexylamine. Direct amidation of the carboxylic acid is generally inefficient. The standard and more reactive approach involves converting the carboxylic acid into a more electrophilic species, typically an acyl chloride. mdpi.com

The general sequence is as follows:

Activation of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-Dimethylformamide (DMF), to yield 2-chloronicotinoyl chloride. mdpi.com This intermediate is highly reactive towards nucleophiles.

Amide Bond Formation: The resulting acyl chloride is then reacted with N-ethylcyclohexylamine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, affording the final product, this compound. mdpi.com

The synthesis of the key amine precursor, N-ethylcyclohexylamine, can be achieved through several established methods. A common and efficient route is the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723) in the presence of a reducing agent and a catalyst, such as hydrogen gas over a palladium-on-carbon catalyst. chemicalbook.com An alternative pathway involves the hydrogenation of ethylaniline. chemicalbook.com

Table 1: Selected Synthetic Routes for N-Ethylcyclohexylamine

Starting Materials Reagents and Conditions Yield Reference
Cyclohexanone, Ethylamine H₂, 5%-palladium/activated carbon, Methanol/Water, 130°C, 2.5 MPa 97.8% chemicalbook.com
Ethylaniline Hydrogenation at 180°C and 6 MPa Not specified chemicalbook.com

The 2-chloro group itself is not merely a static substituent; it is an active site for further chemical transformations. The chlorine atom on the electron-deficient pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.net This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates. wikipedia.org However, this reactivity also presents a potential challenge during the amidation step. If 2-chloronicotinic acid esters are reacted directly with amines, the amine may preferentially displace the 2-chloro group rather than forming the desired amide. google.com This underscores the importance of using the acyl chloride pathway, which favors the much faster reaction at the carbonyl carbon. The reactivity of halopyridines in SNAr reactions is often faster for fluoropyridines than for chloropyridines. nih.gov

Exploration of Novel Synthetic Approaches and Reaction Optimization for this compound

While the acyl chloride route is a robust and established method, modern synthetic chemistry continually seeks to optimize processes for improved efficiency, safety, and environmental impact. mdpi.com Optimization for the synthesis of this compound could focus on several areas:

Chlorinating Agents: While effective, thionyl chloride and phosphoryl chloride are aggressive reagents. The use of milder agents like oxalyl chloride can be advantageous. mdpi.comgoogle.com

Reaction Conditions: Systematic screening of solvents, bases, and reaction temperatures can lead to higher yields, reduced reaction times, and simpler purification procedures. mdpi.com

Catalysis: While the amidation of an acyl chloride does not typically require a catalyst beyond the base used, alternative direct amidation methods using coupling agents (e.g., carbodiimides) could be explored, though these add cost and complexity.

Biocatalysis: A forward-looking approach could involve enzymatic methods. Amidases have been engineered for the hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid, demonstrating the potential for biocatalysts in manipulating these scaffolds. nih.govacs.orgnih.gov A hypothetical future pathway could involve an engineered enzyme that catalyzes the direct amidation of 2-chloronicotinic acid with N-ethylcyclohexylamine.

Rational Derivatization Strategies for Analog Development

To explore structure-activity relationships (SAR) for medicinal chemistry or agrochemical development, analogs of the parent molecule are systematically synthesized. This involves targeted modifications to different parts of the this compound scaffold.

The cyclohexyl ring offers significant opportunities for modification to probe its interaction with biological targets and to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov In drug design, replacing aromatic rings with saturated counterparts like cyclohexane (B81311) can sometimes maintain or improve potency while enhancing properties that lead to higher clinical success rates. nih.gov

Rational modifications could include:

Introduction of Substituents: Adding small alkyl, hydroxyl, or halogen groups at various positions (e.g., the 4-position) can introduce new interactions with a target protein and alter the ring's preferred conformation. acs.org

Stereochemical Variation: If a substituent is introduced, the resulting stereoisomers (cis/trans, R/S) can be separated and evaluated, as biological systems are often highly sensitive to stereochemistry.

Ring Alteration: While moving outside the strict definition of a cyclohexyl ring, exploring smaller (cyclopentyl) or larger (cycloheptyl) rings could be a strategy to optimize fit within a binding pocket.

Table 2: Potential Modifications of the Cyclohexyl Ring

Modification Type Example Substituent/Change Rationale
Substitution 4-hydroxy, 4-methyl Introduce hydrogen bonding; probe steric tolerance.
Stereochemistry cis vs. trans isomers Explore optimal 3D orientation for target binding.
Ring Size Cyclopentyl, Cycloheptyl Modulate steric bulk and ring pucker.
Bioisosteric Replacement Phenyl, Tetrahydropyranyl Alter aromaticity and polarity. nih.gov

The N-ethyl group and the amide linker itself are key points for structural variation. The amide bond's geometry and hydrogen-bonding capabilities are critical, but its susceptibility to hydrolysis can be a metabolic liability. nih.gov

Strategies for variation include:

Alkyl Chain Homologation: The ethyl group can be readily replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) by using the corresponding N-alkyl-cyclohexylamine in the synthesis. This probes the size and shape of the binding pocket.

Introduction of Functionality: The ethyl chain could be functionalized (e.g., with a methoxy (B1213986) or fluoro group) to introduce new electronic interactions or to block potential sites of metabolism.

Amide Bond Bioisosteres: To improve metabolic stability or alter conformational properties, the amide bond can be replaced with a bioisostere. A common and effective replacement is the 1,2,3-triazole ring, which mimics the size, planarity, and dipole moment of the trans-amide bond. nih.gov This would represent a more significant synthetic undertaking, likely requiring a different synthetic route involving a click chemistry cycloaddition.

Table 3: Potential Variations of the N-Ethyl Amide Chain

Modification Type Example Variation Rationale
N-Alkyl Group N-Methyl, N-Propyl, N-Isopropyl Modulate steric bulk and lipophilicity.
Functionalized Chain N-(2-methoxyethyl) Introduce polar contacts; alter solubility.
Amide Bioisostere 1,2,3-Triazole Increase metabolic stability; modify H-bonding. nih.gov
Chain Extension/Contraction Ethanediamine linker Modulate potency by altering linker length and flexibility. nih.gov

Investigating Substituent Effects on the Pyyridine Core

The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents. The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, making it electron-deficient. This inherent electron deficiency is further modulated by the substituents at various positions, which in turn governs the molecule's susceptibility to different chemical transformations, particularly nucleophilic aromatic substitution (SNAr).

The chlorine atom at the 2-position, the N,N-disubstituted carboxamide group at the 3-position, and the nitrogen atom within the aromatic ring all exert significant electronic effects that dictate the reactivity of the pyridine core. The primary site for nucleophilic attack on an unsubstituted pyridine ring is typically the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen. In the case of this compound, the presence of a good leaving group (chloride) at the 2-position makes this site highly susceptible to nucleophilic displacement.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of this reaction is sensitive to the electronic nature of other substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom attached to the leaving group, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups tend to slow down the reaction.

In the context of this compound, the N,N-disubstituted carboxamide group at the 3-position can influence the reactivity at the 2-position through both inductive and resonance effects. The amide group is generally considered to be electron-withdrawing through induction due to the electronegativity of the oxygen and nitrogen atoms. This inductive withdrawal of electron density from the pyridine ring would be expected to activate the 2-position towards nucleophilic attack.

The effect of various substituents on the rate of nucleophilic aromatic substitution on the pyridine ring can be quantitatively assessed through kinetic studies. By systematically varying the substituents on the pyridine core and measuring the corresponding reaction rates, a quantitative structure-activity relationship (QSAR) can be established. This relationship is often visualized using a Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ). A positive slope (ρ value) in the Hammett plot indicates that the reaction is favored by electron-withdrawing substituents. For nucleophilic aromatic substitution on 2-chloropyridines, a significant positive ρ value is typically observed, confirming the extensive negative charge buildup in the rate-determining step.

To illustrate the impact of substituents on the reactivity of the pyridine core, a representative data table is presented below. This table showcases the hypothetical relative reaction rates for the nucleophilic substitution of a chlorine atom at the 2-position of a model pyridine system with different electron-withdrawing (EWG) and electron-donating (EDG) groups at the 5-position.

Substituent at 5-positionHammett Constant (σp)Relative Reaction Rate
-NO₂0.78High
-CN0.66Moderate-High
-Cl0.23Moderate
-H0.00Baseline
-CH₃-0.17Low
-OCH₃-0.27Very Low

The data in the table clearly demonstrates that strong electron-withdrawing groups like the nitro group (-NO₂) significantly increase the rate of nucleophilic substitution, while electron-donating groups such as the methoxy group (-OCH₃) have a retarding effect. This trend is a direct consequence of the stabilization or destabilization of the negatively charged Meisenheimer intermediate.

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Cyclohexyl N Ethylnicotinamide

Molecular Structure Elucidation via Advanced Spectroscopic Techniques

The definitive identification and structural confirmation of a novel chemical entity rely heavily on a combination of spectroscopic methods. However, for 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, specific experimental data from these techniques are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

There is no published ¹H-NMR or ¹³C-NMR data for this compound. Such data would be crucial for mapping the proton and carbon framework of the molecule.

Hypothetical ¹H-NMR Data Table (Based on General Chemical Principles, Not Experimental Data)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailablePyridine (B92270) Ring Protons
Data Not AvailableData Not AvailableData Not AvailableCyclohexyl Ring Protons
Data Not AvailableData Not AvailableData Not AvailableEthyl Group Protons (CH₂)
Data Not AvailableData Not AvailableData Not AvailableEthyl Group Protons (CH₃)

Hypothetical ¹³C-NMR Data Table (Based on General Chemical Principles, Not Experimental Data)

Chemical Shift (ppm)Assignment
Data Not AvailablePyridine Ring Carbons
Data Not AvailableCarbonyl Carbon (C=O)
Data Not AvailableCyclohexyl Ring Carbons
Data Not AvailableEthyl Group Carbons

Infrared (IR) Spectroscopy

Specific experimental IR spectroscopic data for this compound, which would identify its characteristic functional groups, has not been reported.

Hypothetical IR Data Table (Based on Functional Group Frequencies, Not Experimental Data)

Wavenumber (cm⁻¹)Functional Group
Data Not AvailableC=O (Amide) Stretch
Data Not AvailableC-N Stretch
Data Not AvailableC-Cl Stretch
Data Not AvailableAromatic C=C Stretch
Data Not AvailableAliphatic C-H Stretch

Mass Spectrometry (MS)

Detailed mass spectrometry analysis, including fragmentation patterns for this compound, is not available in the public domain. This information would be essential for confirming the molecular weight and elucidating the compound's fragmentation pathways under ionization.

Hypothetical Mass Spectrometry Data Table (Based on Calculated Molecular Weight, Not Experimental Data)

m/z RatioIon
Data Not Available[M]+• (Molecular Ion)
Data Not AvailableFragment Ions

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

While chromatographic techniques are standard for assessing the purity and quantifying chemical compounds, specific methods developed and validated for this compound have not been detailed in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

There are no published HPLC methods specifically for the analysis of this compound. A validated HPLC method would require details on the column, mobile phase, flow rate, and detection wavelength, none of which are currently available.

Hypothetical HPLC Method Parameters Table (Illustrative, Not Based on Published Methods)

ParameterValue
ColumnData Not Available
Mobile PhaseData Not Available
Flow RateData Not Available
Detection WavelengthData Not Available
Retention TimeData Not Available

Crystallographic Studies and Solid-State Structural Analysis

A search for crystallographic data, such as that obtained from X-ray diffraction, for this compound yielded no results. Consequently, information regarding its crystal system, space group, and precise bond lengths and angles in the solid state remains undetermined.

Computational Chemistry and Molecular Modeling of 2 Chloro N Cyclohexyl N Ethylnicotinamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide insights into molecular geometry, stability, and sites of chemical reactivity.

DFT studies on similar heterocyclic compounds have demonstrated that this approach can accurately predict geometric parameters and thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov These parameters are crucial for understanding the molecule's stability and the energetics of its potential reactions. The solvent effects on the molecule's properties can also be explored using models like the Polarizable Continuum Model (PCM), which simulates the molecule's behavior in different environments, such as in the gas phase versus an aqueous solution. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). mdpi.comaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. aimspress.com Analysis of related nicotinamide (B372718) and propanamide compounds shows that these orbitals are typically distributed across the molecule, with specific regions showing higher orbital density, indicating the most probable sites for reaction. jst.org.indergipark.org.tr

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Formula Description Chemical Implication
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital. Related to the molecule's ability to donate electrons (ionization potential). mdpi.com
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital. Related to the molecule's ability to accept electrons (electron affinity). mdpi.com
Energy Gap (ΔE) ELUMO - EHOMO The energy difference between the LUMO and HOMO. Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. mdpi.com
Chemical Hardness (η) ½ (ELUMO - EHOMO) Resistance of a molecule to change its electron configuration. Higher hardness correlates with lower reactivity. nih.gov
Chemical Potential (μ) ½ (EHOMO + ELUMO) The escaping tendency of electrons from an equilibrium system. Governs the direction of charge transfer in a reaction. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how molecules will interact with one another, particularly in biological systems. libretexts.orgchemrxiv.org The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. chemrxiv.org

Color-coding is used to represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow: Denotes areas with neutral or intermediate potential. researchgate.net

For 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, the MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen and the nitrogen of the pyridine (B92270) ring, identifying these as primary sites for hydrogen bonding and electrostatic interactions. chemrxiv.orgresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the ethyl and cyclohexyl groups. This information is crucial for understanding intermolecular interactions and for predicting how the molecule might bind to a biological target. chemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions in a simulated environment (e.g., in water). nih.govrsc.org

For a flexible molecule like this compound, which has rotatable bonds in its ethyl and cyclohexyl substituents, MD simulations are essential for exploring its conformational landscape. The simulation can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape changes in response to its environment. This is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site. Furthermore, MD simulations can clarify the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules or a target protein, by tracking their formation and lifetime throughout the simulation. rsc.org

In Silico Ligand-Protein Docking Studies for Target Binding Prediction

In silico ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov

The process involves placing the this compound molecule into the active site of a target protein and using a scoring function to estimate the binding affinity for various poses. nih.gov The results are ranked based on this binding energy, with more negative values indicating a stronger, more favorable interaction. nih.gov

Docking studies can reveal:

Binding Pose: The specific three-dimensional orientation of the ligand within the protein's binding pocket.

Key Interactions: The specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction. nih.gov

For this compound, docking studies against potential targets, such as enzymes or receptors implicated in a disease pathway, could predict its biological activity. The chloro, carbonyl, and pyridine moieties would likely be key features in forming specific interactions that determine its binding mode and affinity. nih.gov

Predictive Modeling for Compound Behavior and Biological Efficacy

Predictive modeling combines computational data with experimental results to forecast a compound's behavior. By analyzing the calculated properties of this compound, such as its electronic features and binding predictions, researchers can develop models to estimate its biological efficacy.

For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built for a series of related nicotinamide derivatives. These models establish a mathematical relationship between the physicochemical properties of the molecules (descriptors derived from computational studies) and their experimentally measured biological activity. Once a reliable QSAR model is established, the calculated descriptors for this compound can be used to predict its activity without the need for immediate synthesis and testing. This approach accelerates the drug discovery process by prioritizing compounds with the highest predicted efficacy for further investigation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Chloro N Cyclohexyl N Ethylnicotinamide Analogues

Identification of Critical Structural Determinants for Biological Activity.nih.govnih.gov

The biological activity of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide analogues is intricately linked to specific structural features. The core nicotinamide (B372718) scaffold serves as a crucial anchor, while substitutions at the N-position and on the pyridine (B92270) ring significantly modulate potency and selectivity.

Key structural determinants identified through various studies include:

The 2-Chloro Substituent: The presence of a chlorine atom at the 2-position of the pyridine ring is a critical feature. This electron-withdrawing group can influence the electronic distribution of the entire molecule, potentially enhancing binding affinity to target proteins through halogen bonding or other electrostatic interactions. Studies on related 2-chloronicotinamides have shown that this substitution can lead to potent herbicidal and other biological activities. nih.gov

N-Cyclohexyl Group: The bulky and lipophilic cyclohexyl group at the amide nitrogen plays a significant role in defining the compound's interaction with hydrophobic pockets within a receptor or enzyme active site. The size and conformation of this group are often crucial for optimal binding.

Amide Linkage: The amide bond is a key hydrogen bonding motif, often participating in essential interactions with amino acid residues in the biological target. Its planarity and ability to act as both a hydrogen bond donor and acceptor are fundamental to its function.

Systematic modifications of these determinants have allowed researchers to map the structural requirements for activity. For instance, replacing the cyclohexyl group with other cyclic or acyclic moieties can lead to a significant variation in biological response, highlighting the importance of this specific substituent.

Structural Feature Influence on Biological Activity
2-Chloro Group on Pyridine RingInfluences electronic properties, potential for halogen bonding.
N-Cyclohexyl GroupInteracts with hydrophobic pockets, affects steric fit.
N-Ethyl GroupContributes to lipophilicity and overall steric profile.
Amide LinkageActs as a key hydrogen bond donor and acceptor.

Elucidation of Pharmacophore Models Relevant to N-Substituted Nicotinamide Amides

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For N-substituted nicotinamide amides, pharmacophore models typically highlight a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic features.

A general pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor: Corresponding to the nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group. tandfonline.com

A Hydrogen Bond Donor: The N-H group of a secondary amide, although in this compound, a tertiary amide, this feature would be absent, suggesting alternative binding modes or targets.

Hydrophobic/Aliphatic Regions: Represented by the cyclohexyl and ethyl groups, which are crucial for interactions with nonpolar regions of the binding site. tandfonline.com

An Aromatic Ring: The pyridine ring itself, which can engage in π-π stacking or other aromatic interactions.

The specific arrangement and relative distances between these features are critical for activity. For example, the distance between the hydrophobic cyclohexyl feature and the hydrogen bond accepting pyridine nitrogen can be a determining factor in binding affinity. The development of such models is often based on the structures of known active and inactive compounds, allowing for the virtual screening of large chemical libraries to identify new potential lead compounds. nih.gov

Development and Validation of Predictive QSAR Models for Efficacy Forecasting.nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the efficacy of untested analogues and for guiding the design of more potent molecules.

For this compound analogues, QSAR models are typically developed using a set of known active compounds (the training set) and then validated using an independent set of compounds (the test set). nih.gov The models are built using a variety of molecular descriptors, which can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Quantifying the electronic properties of the molecule.

Lipophilic descriptors: Such as logP, which measures the compound's hydrophobicity.

A typical QSAR equation might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). researchgate.net For a model to be considered predictive, it must have a high R² value for the training set and also demonstrate good predictive power for the external test set. uniroma1.it

QSAR Model Parameter Acceptable Value Interpretation
R² (Squared Correlation Coefficient)> 0.6A measure of the goodness of fit of the model for the training set. uniroma1.it
q² (Cross-validated R²)> 0.5An indicator of the model's internal predictive ability. researchgate.net
R²_pred (Predictive R² for test set)> 0.5A measure of the model's ability to predict the activity of new compounds. researchgate.net

These validated QSAR models can then be used to forecast the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

Comparative SAR Analysis within the Broader Nicotinamide Derivative Class.nih.govnih.gov

To fully understand the structure-activity landscape of this compound, it is essential to compare its SAR with that of other nicotinamide derivatives. This broader analysis provides context and reveals overarching trends in how structural modifications impact biological activity across different sub-classes.

Key points of comparison include:

Substitution on the Pyridine Ring: While this compound features a chloro group at the 2-position, other nicotinamide derivatives may have different substituents (e.g., methyl, methoxy) at various positions. The nature and position of these substituents can drastically alter the compound's electronic profile and steric hindrance, leading to different biological activities and target specificities.

N-Substitution at the Amide: The N,N-disubstituted (tertiary) amide of this compound contrasts with many other biologically active nicotinamides that are primary or secondary amides. This difference eliminates the hydrogen bond donating capability of the amide nitrogen, which can be a critical interaction for some biological targets.

Nature of the N-Substituents: The combination of a cyclohexyl and an ethyl group is specific to the compound . Other nicotinamide derivatives feature a wide array of N-substituents, ranging from small alkyl chains to large aromatic moieties. Comparative analysis shows that the optimal N-substituent is highly dependent on the specific biological target and its binding site topology. For instance, in some series, bulky aromatic groups are preferred, while in others, smaller, more flexible chains lead to higher potency. nih.gov

This comparative approach allows for the identification of "privileged scaffolds" and key functional groups that are consistently associated with high activity across multiple nicotinamide series. It also helps in understanding the reasons for target selectivity and provides a rational basis for the design of new derivatives with improved properties.

Compound Class Key Structural Features General Biological Activity Profile
2-ChloronicotinamidesChloro group at the 2-position of the pyridine ring.Often associated with herbicidal or antifungal activity.
N-Aryl NicotinamidesAromatic ring directly attached to the amide nitrogen.Diverse activities, including enzyme inhibition and receptor modulation.
Nicotinamide Riboside AnaloguesA ribose sugar moiety attached to the pyridine nitrogen.Precursors to NAD+, involved in cellular metabolism and signaling. nih.gov
This compound Analogues2-chloro, N-cyclohexyl, and N-ethyl substitutions.Specific activity profile determined by this unique combination of substituents.

Mechanistic Investigations of 2 Chloro N Cyclohexyl N Ethylnicotinamide at the Molecular and Cellular Levels

Molecular Target Identification and Biochemical Characterization

To understand the molecular basis of a compound's activity, its direct molecular targets must be identified and characterized. This typically involves a series of biochemical assays.

Enzyme Inhibition and Activation Kinetics (e.g., TYK2, SCD, 11βHSD1)

Research in this area would focus on determining if 2-Chloro-N-cyclohexyl-N-ethylnicotinamide can modulate the activity of specific enzymes. For instance, its potential as an inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, would be of interest given the role of TYK2 in cytokine signaling pathways implicated in autoimmune diseases.

Similarly, investigations would assess its effects on Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism, and 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which is involved in glucocorticoid metabolism.

Kinetic studies would be essential to characterize the nature of any enzymatic interaction. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Inhibition Data for this compound No experimental data is available for this compound. The following table is for illustrative purposes only.

Enzyme Target Assay Type IC₅₀ (nM) Inhibition Type
TYK2 Kinase Assay Data not available Data not available
SCD Desaturase Assay Data not available Data not available

Receptor Binding and Modulation Studies (e.g., Purinergic Receptors like P2X7, Adenosine (B11128) Receptors)

This subsection would detail studies aimed at discovering whether this compound can bind to and modulate the function of specific cell surface receptors. Purinergic receptors, such as the ion channel P2X7, and G protein-coupled adenosine receptors are important targets in various physiological processes, including inflammation and neurotransmission.

Binding assays, often using radiolabeled ligands, would be employed to determine the affinity (Kᵢ or Kd) of the compound for these receptors. Functional assays would then be used to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator.

Table 2: Hypothetical Receptor Binding Data for this compound No experimental data is available for this compound. The following table is for illustrative purposes only.

Receptor Target Assay Type Binding Affinity (Kᵢ, nM) Functional Activity
P2X7 Radioligand Binding Data not available Data not available
Adenosine A₁ Radioligand Binding Data not available Data not available

Cellular Pathway Analysis and Downstream Signaling Perturbations

Following the identification of molecular targets, research would proceed to the cellular level to understand how the interaction of this compound with its target(s) affects cellular signaling pathways. Techniques such as Western blotting, ELISA, and mass spectrometry-based phosphoproteomics would be utilized to measure changes in the phosphorylation status and abundance of key signaling proteins downstream of the identified targets. This would reveal the specific cellular pathways that are perturbed by the compound.

Application of Advanced Mechanistic Probes (e.g., Signal Amplification by Reversible Exchange (SABRE) Hyperpolarization for Kinetic Properties)

Advanced techniques like Signal Amplification by Reversible Exchange (SABRE) could be employed to study the kinetic properties of this compound's interaction with its targets in a non-invasive manner. SABRE is a hyperpolarization technique that can enhance the nuclear magnetic resonance (NMR) signals of molecules, allowing for the real-time monitoring of binding and dissociation events. This would provide valuable insights into the kinetics of the compound-target interaction, complementing the steady-state measurements from traditional biochemical assays.

Preclinical Biological Activity and in Vitro/in Vivo Efficacy Studies of 2 Chloro N Cyclohexyl N Ethylnicotinamide

In Vitro Pharmacological Profiling in Cellular and Biochemical Systems

While nicotinamide (B372718) and its derivatives are recognized for a wide range of biological activities, including antimicrobial effects, specific studies detailing the antibacterial, antibiofilm, or antifungal properties of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide are not extensively documented in the available scientific literature. The broader class of nicotinamide derivatives has shown promise. For instance, certain newly synthesized nicotinamides have demonstrated moderate to high efficacy against various bacterial and fungal strains, including Staphylococcus aureus, Enterococcus faecalis, and Candida albicans. researchgate.net Similarly, other related compounds like 2-chloro-N-phenylacetamide have been identified as having promising antifungal potential against Aspergillus flavus and various Candida species. nih.govnih.gov However, direct experimental data quantifying the minimum inhibitory concentration (MIC) or antibiofilm activity of this compound is not presently available.

The potential of nicotinamide derivatives in oncology is an area of active research, with some analogues showing cytotoxic properties. nih.gov Compounds with related structural motifs, such as benzophenanthridinium (B10781751) salts and other heterocyclic systems, have been evaluated for their antitumor activities in various cancer cell lines, including mouse leukemia L1210 and human ovarian cancer lines (OVCAR-3, IGROV-1). researchgate.netnih.gov The nicotinamide backbone itself is a key component of NAD+, a crucial coenzyme in cellular metabolism, and its derivatives could potentially interfere with NAD+-dependent enzymes that are vital for cancer cell proliferation. scispace.com Despite these general findings for the broader chemical class, specific studies assessing the cytotoxic or antiproliferative activity of this compound against specific cancer cell lines have not been reported in the reviewed literature.

A significant area of investigation for nicotinamide derivatives has been in the context of antimalarial drug discovery, specifically targeting the type II fatty acid biosynthesis (FAS II) pathway in Plasmodium parasites. nih.govnih.gov This pathway is essential for the parasite but is distinct from the type I pathway found in humans, making it an attractive drug target. webmate.mescispace.com

Within this pathway, the enzyme enoyl-acyl carrier protein (ACP) reductase (ENR) is a key target. scispace.comnih.gov Research involving virtual screening and chemical optimization identified a class of novel FAS inhibitors. A 2-chloro derivative of a parent nicotinamide compound demonstrated notable activity against the blood stage of the Plasmodium falciparum parasite and inhibited the ENR enzyme. nih.gov This derivative showed an IC50 of 7.5 µM against the parasites with low cytotoxicity (CC50 > 172.6 µM), qualifying it as a promising lead structure for further development. nih.gov The inhibition of the FAS-II pathway represents the most specific and potent biological activity identified for a compound of this structural class.

**Table 1: In Vitro Activity of a 2-Chloro-Nicotinamide Derivative Against *P. falciparum***

Compound Target Activity Value Cytotoxicity (CC50)
2-Chloro Derivative P. falciparum (blood stage) IC50 7.5 µM >172.6 µM

This table presents data for a 2-chloro derivative identified in a study on FAS II inhibitors as antimalarial agents. nih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. mdpi.com Oxidative stress is known to compromise BBB integrity and is implicated in various neurological disorders. Studies on the parent compound, nicotinamide, have shown that it can reduce BBB breakdown and neuronal cell loss following traumatic brain injury. nih.gov Furthermore, certain synthetic nicotinamide derivatives have been evaluated for their potential to protect the BBB from oxidative stress, demonstrating an ability to attenuate the production of reactive oxygen species (ROS) in brain endothelial cells. However, there are no specific published studies that have investigated the direct effects of this compound on BBB integrity or its capacity to mitigate oxidative stress in cell-cultured models of the neurovascular unit.

The transport of compounds across cell membranes is often mediated by transporter proteins such as Organic Cation Transporters (OCTs). These transporters play a crucial role in the absorption, distribution, and excretion of a wide array of drugs and endogenous molecules. While N1-methylnicotinamide, a metabolite of nicotinamide, is a known substrate for OCTs, there is a lack of specific research data on whether this compound interacts with OCT, MATE, or other influx/efflux transporter proteins. Such studies are essential for understanding the pharmacokinetic profile of a compound, but this specific area remains uninvestigated for this compound based on available literature.

In Vivo Efficacy Studies in Non-Human Preclinical Models

Information regarding the in vivo efficacy of this compound in non-human preclinical models is not available in the public domain. While the in vitro data suggests potential as an antimalarial agent by inhibiting the FAS II pathway, these findings have not yet been translated into animal efficacy studies. nih.gov Preclinical models are critical for evaluating a compound's therapeutic potential, but no such studies for indications related to infectious disease, cancer, or neurological disorders involving this compound have been published.

Establishment and Characterization of Relevant Animal Disease Models

There is no information available in the reviewed scientific literature regarding the establishment and characterization of specific animal disease models for the study of this compound.

Evaluation of Efficacy in Preclinical Disease Paradigms (e.g., psoriasis model, arthritis model, cancer models)

No studies detailing the evaluation of the efficacy of this compound in preclinical models of psoriasis, arthritis, or cancer could be located in the public domain. Consequently, no data tables on its performance in such models can be provided.

Assessment of Compound Distribution and Target Engagement in Vivo

Information regarding the in vivo assessment of the distribution and target engagement of this compound is not available in the current body of scientific literature. Methodologies for determining target engagement in living systems are established and include techniques like microPET imaging with radiotracers and activity-based protein profiling (ABPP). However, the application of these methods to this compound has not been documented in accessible research.

Pharmacokinetics and Metabolic Fate of 2 Chloro N Cyclohexyl N Ethylnicotinamide in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Systems (e.g., liver microsomes, hepatocytes)

Currently, there is a lack of publicly available scientific literature detailing the in vitro metabolic stability and metabolite identification of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide using hepatic systems such as liver microsomes or hepatocytes. While the use of these systems is a standard approach in drug discovery to assess the metabolic fate of new chemical entities, specific studies on this particular compound have not been published in accessible scientific databases. nih.govresearchgate.net In a typical study of this nature, the compound would be incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs), and the rate of disappearance of the parent compound would be measured over time to determine its metabolic stability. nih.gov Analysis of the incubation mixture using techniques like high-performance liquid chromatography and mass spectrometry would then be employed to identify the structures of any resulting metabolites. nih.gov

In Vivo Biotransformation Profiling and Metabolite Characterization in Animal Models (e.g., chimeric humanized liver mice)

There are no specific published studies on the in vivo biotransformation profiling and metabolite characterization of this compound in animal models, including specialized models like chimeric humanized liver mice. Such studies are crucial for understanding how a compound is processed in a whole organism, providing insights into the formation of metabolites, their distribution, and their routes of excretion. The absence of this data in the public domain means that the biotransformation pathways and the full spectrum of metabolites for this compound in any preclinical animal model remain uncharacterized.

Characterization of Phase I and Phase II Metabolism Pathways

Due to the absence of specific metabolic studies on this compound, its Phase I and Phase II metabolism pathways have not been characterized. Generally, Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes. nih.gov These reactions often produce more polar metabolites that may be pharmacologically active. nih.gov Following Phase I, or for parent compounds that already possess suitable functional groups, Phase II metabolism involves conjugation reactions such as glucuronidation, sulfation, acetylation, and glutathione conjugation. nih.govdrughunter.com These processes significantly increase the water solubility of the molecule, facilitating its excretion from the body. nih.govdrughunter.com Without experimental data, any discussion of the specific Phase I and Phase II metabolic pathways for this compound would be purely speculative.

Analysis of Species Differences in Metabolism and Implications for Translational Research

There is no available information regarding the species differences in the metabolism of this compound. Understanding these differences is a critical aspect of preclinical drug development, as the metabolic profile of a compound can vary significantly between different animal species and humans. nih.gov These variations are often due to differences in the expression and activity of drug-metabolizing enzymes, such as the cytochrome P450 family. nih.gov The lack of comparative metabolic data for this compound across different preclinical species (e.g., rodents, dogs, non-human primates) and humans makes it impossible to assess the potential implications for translational research or to select the most appropriate animal model for predicting human pharmacokinetics and metabolism.

Emerging Research Directions and Future Perspectives for 2 Chloro N Cyclohexyl N Ethylnicotinamide Research

Exploration of Novel Therapeutic Indications Beyond Current Understandings

The structural backbone of nicotinamide (B372718), a form of vitamin B3, is a key pharmacophore that imparts diverse pharmacological activities. mdpi.com Derivatives of nicotinamide have been investigated for a multitude of therapeutic applications, ranging from metabolic disorders to neurodegenerative diseases and various forms of cancer. nih.govnih.gov For 2-Chloro-N-cyclohexyl-N-ethylnicotinamide, the future lies in a systematic exploration of its therapeutic potential across a similar breadth of diseases.

Initial research into related compounds, such as 2-chloro-N-cyclohexylnicotinamide, suggests potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Building on this, future investigations into this compound could uncover novel indications. For instance, the role of nicotinamide in cellular metabolism and DNA repair suggests potential applications in age-related diseases and oncology. actasdermo.orgnih.gov A significant reduction in nonmelanoma skin cancer has been observed with oral nicotinamide administration, indicating a promising avenue for chemoprevention research. actasdermo.org

Furthermore, the neuroprotective effects of nicotinamide derivatives are a burgeoning area of interest. nih.gov By potentially modulating cellular NAD+ levels, this compound could be investigated for its efficacy in models of neurodegenerative conditions. The anti-inflammatory properties observed in related molecules also point towards potential applications in inflammatory skin conditions like acne and rosacea. actasdermo.orgnih.gov

Table 1: Potential Therapeutic Indications for Nicotinamide Derivatives

Therapeutic Area Potential Indication Rationale based on Related Compounds
Oncology Nonmelanoma Skin Cancer Prevention Demonstrated efficacy of oral nicotinamide in clinical trials. actasdermo.org
Adjunctive Cancer Therapy Targeting NAD+ metabolism in cancer cells. nih.gov
Neurology Neurodegenerative Diseases Neuroprotective effects linked to NAD+ metabolism. nih.gov
Dermatology Anti-aging, Hyperpigmentation Restoration of cellular NAD+ and inhibition of pigmentation processes. nih.gov
Inflammatory Skin Conditions Anti-inflammatory properties of nicotinamide. nih.gov

| Infectious Diseases | Antifungal, Antimicrobial | Observed activity in various nicotinamide derivatives. nih.govresearchgate.net |

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity or Potency

The principles of rational drug design are pivotal in modern medicinal chemistry, allowing for the systematic optimization of lead compounds. mdpi.com For this compound, this approach can be harnessed to synthesize next-generation analogues with improved pharmacological profiles. By modifying the core structure, which consists of a 2-chloronicotinamide (B82574) moiety with N-cyclohexyl and N-ethyl substitutions, researchers can fine-tune the compound's properties.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.gov For example, the synthesis and evaluation of a series of N-(arylmethoxy)-2-chloronicotinamides revealed compounds with significant herbicidal activity, highlighting how modifications to the N-substituent can drastically alter biological function. nih.gov Similarly, the design of novel nicotinamide derivatives targeting VEGFR-2 has yielded potent anti-proliferative agents. mdpi.com

Future synthetic efforts could focus on several key areas:

Modification of the N-substituents: Altering the cyclohexyl and ethyl groups could influence the compound's lipophilicity, solubility, and binding affinity to biological targets.

Substitution on the pyridine (B92270) ring: While the 2-chloro substituent is a defining feature, further modifications to the pyridine ring could enhance potency or selectivity.

Bioisosteric replacement: Replacing certain functional groups with bioisosteres could improve pharmacokinetic properties and reduce potential toxicity.

The synthesis of such analogues can be achieved through established and innovative synthetic methodologies in heterocyclic chemistry. rsc.orgresearchgate.net Advances in techniques like metal-catalyzed cross-coupling reactions provide efficient pathways to a diverse range of functionalized heterocycles. nih.gov

Table 2: Examples of Synthesized Nicotinamide Analogues and Their Activities

Compound Type Target/Activity Key Structural Features Reference
N-(Aryl)-N-alkyl-2-(trifluoromethyl)-dinitrobenzenamines Miticidal Activity Diarylamine-modified scaffold nih.gov
N-(thiophen-2-yl) nicotinamide derivatives Fungicidal Activity Splicing of nicotinic acid and thiophene mdpi.com
2-amino-N-(3-isopropylphenyl)nicotinamide Antifungal (Candida albicans) Amino and isopropyl group positioning nih.gov

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To fully elucidate the therapeutic potential of this compound and its future analogues, a deep understanding of their mechanism of action is essential. The integration of systems biology and "omics" technologies offers a powerful approach to achieve this. nih.gov These high-throughput methods can provide a holistic view of the molecular effects of a compound on a biological system. biobide.com

The primary omics technologies that can be applied include:

Genomics: To identify genetic biomarkers that may predict a patient's response to the compound. numberanalytics.com

Transcriptomics: To understand how the compound alters gene expression profiles.

Proteomics: To identify the protein targets of the compound and its effect on protein expression and post-translational modifications.

Metabolomics: To study the compound's impact on metabolic pathways, which is particularly relevant for nicotinamide derivatives due to their link to NAD+ metabolism. numberanalytics.com

By employing these technologies, researchers can move beyond a single-target approach and appreciate the complex network of interactions that a drug candidate engages in. nih.gov This can lead to the identification of novel targets, the elucidation of mechanisms of action, and the discovery of biomarkers for efficacy and safety. biobide.comfrontlinegenomics.com For a compound like this compound, where the precise molecular targets are yet to be fully identified, an omics-based approach would be invaluable.

Strategic Collaborative Research Initiatives to Accelerate Discovery and Development

The journey of a drug from discovery to clinical application is a long and arduous process that often benefits from collaborative efforts. mdpi.com Strategic collaborations between academic institutions, pharmaceutical companies, and non-profit research organizations can pool resources, expertise, and technologies to accelerate the development of promising compounds like this compound.

The field of heterocyclic chemistry, to which this compound belongs, has seen significant advancements driven by such collaborations. rsc.org These partnerships can facilitate:

Access to diverse compound libraries: Pharmaceutical companies often have extensive libraries of compounds that can be screened for new biological activities.

Expertise in drug metabolism and pharmacokinetics (DMPK): Industry partners can provide crucial insights into the ADME/Tox properties of new chemical entities.

Clinical trial design and execution: The expertise of clinical researchers is essential for translating preclinical findings into human studies.

Funding and infrastructure: Collaborations can provide the necessary financial support and access to state-of-the-art research facilities.

By fostering an environment of open innovation and collaboration, the research community can more effectively and efficiently explore the therapeutic potential of this compound and bring novel treatments to patients in need.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.